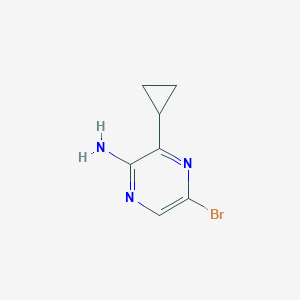

5-Bromo-3-cyclopropylpyrazin-2-amine

CAS No.: 1845754-43-9

Cat. No.: VC2600944

Molecular Formula: C7H8BrN3

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1845754-43-9 |

|---|---|

| Molecular Formula | C7H8BrN3 |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 5-bromo-3-cyclopropylpyrazin-2-amine |

| Standard InChI | InChI=1S/C7H8BrN3/c8-5-3-10-7(9)6(11-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10) |

| Standard InChI Key | MXVFWKKPWINLDU-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CN=C2N)Br |

| Canonical SMILES | C1CC1C2=NC(=CN=C2N)Br |

Introduction

5-Bromo-3-cyclopropylpyrazin-2-amine is a nitrogen-containing heterocyclic compound belonging to the pyrazine class. Its molecular formula is C₈H₉BrN₂, although some sources may list it as C₇H₈BrN₃ due to variations in reported molecular structures . This compound features a pyrazine ring with two nitrogen atoms, a bromine substituent, and a cyclopropyl group attached to the ring. These substituents contribute to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 5-Bromo-3-cyclopropylpyrazin-2-amine can be achieved through several chemical methods. These typically involve the modification of pyrazine derivatives with appropriate reagents to introduce the bromine and cyclopropyl substituents. Specific synthesis protocols may vary depending on the starting materials and desired yield.

Applications and Research Findings

5-Bromo-3-cyclopropylpyrazin-2-amine has been explored in various scientific applications, including its use as a building block for more complex molecules. For instance, it has been utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, which are molecules designed to target specific proteins for degradation by the ubiquitin-proteasome system . This application highlights its potential in drug discovery and development, particularly in targeting proteins involved in diseases.

| Application | Description |

|---|---|

| PROTAC Degraders | Used as a component in synthesizing molecules that target specific proteins for degradation. |

| Chemical Reactions | Participates in various chemical reactions due to its reactive functional groups. |

Safety and Handling

Handling 5-Bromo-3-cyclopropylpyrazin-2-amine requires caution due to its potential toxicity. It is classified with hazard statements such as H302+H312+H332 (toxic if swallowed, in contact with skin, or if inhaled), and H315-H319-H335 (causes skin and eye irritation and may cause respiratory irritation) . Proper protective equipment and safety protocols should be followed when working with this compound.

Analytical Techniques

To analyze the structure and properties of 5-Bromo-3-cyclopropylpyrazin-2-amine, various analytical techniques can be employed:

-

Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns.

-

Infrared Spectroscopy: Helps identify functional groups based on their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and environment of atoms within the molecule.

These techniques are essential for confirming the identity and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume